N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide
Description
N1-(3-Fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is a substituted oxalamide derivative characterized by a fluorinated aromatic ring and a branched alkyl chain containing hydroxyl and methoxy groups. While direct data on this compound are absent in the provided evidence, its structural features can be inferred from analogous oxalamides. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is known for its versatility in medicinal and agrochemical applications due to its hydrogen-bonding capacity and metabolic stability. The 3-fluorophenyl group may enhance lipophilicity and resistance to oxidative metabolism, while the hydroxy-methoxy-propyl moiety could improve solubility and facilitate phase II conjugation pathways like glucuronidation .
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4/c1-13(19,8-20-2)7-15-11(17)12(18)16-10-5-3-4-9(14)6-10/h3-6,19H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEYCEGBXJHPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)F)(COC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide typically involves the reaction of 3-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and properties of N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide with related compounds from the evidence:
Key Observations
Aromatic Substituents: The target compound’s 3-fluorophenyl group contrasts with non-halogenated aromatic rings (e.g., dimethoxybenzyl in 1768 or benzyloxy in compound 3 ). Fluorine’s electron-withdrawing effects may reduce metabolic oxidation compared to methoxy or methyl groups, prolonging half-life . Pyridyl-containing analogs (e.g., 1768, 4234 ) introduce nitrogen heterocycles, which could enhance receptor binding but increase susceptibility to hydrolysis.
Alkyl Chain Modifications: The 2-hydroxy-3-methoxy-2-methylpropyl group in the target compound is unique among the evidence. Its hydroxyl and methoxy groups may improve aqueous solubility compared to purely hydrophobic chains (e.g., adamantyl in compound 10 or phenylpropyl in compound 3 ).
Toxicological and Metabolic Profiles: Compounds like 1768 and 4234 exhibit NOEL values of 100 mg/kg in rats, attributed to high-capacity metabolic pathways (hydrolysis, oxidation) . The target compound’s fluorine and hydroxyl groups may alter these pathways, possibly lowering toxicity or requiring adjusted dosing. Adamantyl-substituted oxalamides (e.g., compound 10 ) demonstrate high thermal stability (melting points >210°C), suggesting that bulky substituents enhance crystallinity but may reduce bioavailability.
Synthetic Feasibility :
- The synthesis of analogous oxalamides (e.g., compound 10 ) involves coupling substituted amines with oxalyl derivatives in polar aprotic solvents (e.g., DMF) followed by purification via silica chromatography. The target compound’s synthesis would likely follow similar protocols, with challenges in controlling stereochemistry of the branched alkyl chain.
Biological Activity
N1-(3-fluorophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is a synthetic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Fluorophenyl Group: The presence of the fluorine atom in the phenyl ring may enhance lipophilicity and biological activity.
- Hydroxy and Methoxy Groups: These functional groups can participate in hydrogen bonding, influencing the compound's solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually conducted in organic solvents such as dichloromethane or toluene, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study evaluating various compounds against human non-small cell lung cancer (A549) cells found that similar oxalamide derivatives demonstrated potent inhibitory effects on cell proliferation.
Table 1: Comparison of IC50 Values Against A549 Cells
| Compound | IC50 (µM) |
|---|---|
| N1-(3-fluorophenyl)-N2-(...) | 0.46 |
| 5-Fluorouracil (Control) | 4.98 |
| Other Oxalamide Derivatives | Varies |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Cell Proliferation: The compound may interfere with critical cell cycle proteins, leading to apoptosis.
- Induction of Apoptosis: Evidence suggests that it activates caspase pathways, particularly caspase-3, which is essential for the execution phase of apoptosis.
Case Studies
-
Study on Fluorinated Oxalamides:
A case study published in a peer-reviewed journal explored the effects of fluorinated oxalamides on various cancer cell lines. It was found that compounds with similar structures to N1-(3-fluorophenyl)-N2-(...) showed enhanced cytotoxicity compared to non-fluorinated analogs, suggesting that fluorination plays a crucial role in increasing biological activity. -
Toxicity Assessment:
Another research effort focused on assessing the toxicity profiles of oxalamides. The findings indicated that while some derivatives exhibited promising anticancer properties, they also showed varying degrees of cytotoxicity toward normal cells, emphasizing the need for further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
